CNDAC is a novel synthetic deoxycytidine analogue designed as a mechanism-based DNA-strand-breaking agent. [] It is classified as an antitumor nucleoside antimetabolite. [] CNDAC has demonstrated potent antitumor activity against a broad spectrum of human tumor cells in both in vitro and in vivo studies. [, ] It is currently under investigation for its potential therapeutic applications in treating various cancers, including acute myeloid leukemia, myelodysplastic syndromes, and solid tumors. [, , ] CNDAC is the active metabolite of sapacitabine, an orally bioavailable prodrug currently in clinical trials. [, , ]
The synthesis of CNDAC and its derivatives has been achieved from the corresponding 2′-keto nucleosides. [] The process involves converting the cyanohydrins of these nucleosides to thionocarbonates, followed by deoxygenation to yield the desired 2′-β-cyano-2′-deoxy derivatives. [] Subsequent deprotection then furnishes the target CNDAC nucleoside. []
CNDAC demonstrates unique chemical reactivity. Upon incorporation into DNA and subsequent addition of a deoxynucleotide, it undergoes a β-elimination reaction. [] This reaction leads to the formation of 2′-C-cyano-2′,3′-didehydro-2′,3′-dideoxycytidine (ddCNC), a de facto DNA chain terminator, at the 3′ terminus of a single-strand break. []
CNDAC is relatively unstable in alkaline solutions. [] It undergoes epimerization to form 2′-C-cyano-2′-deoxy-1-β-D-ribofuranosylcytosine (CNDC), along with degradation of both CNDAC and CNDC into cytosine and 1,4-anhydro-2-C-cyano-2-deoxy-D-erythro-pent-1-enitol. [] This epimerization and degradation process is initiated by the abstraction of the acidic 2′-proton of CNDAC and CNDC, leading to a rapid equilibrium between the two nucleosides. [] These reactions are observed even under neutral conditions (pH 7.5) and in cell culture media. []
The primary mechanism of action of CNDAC involves its incorporation into DNA during replication. [, , ] Once incorporated, the cyano group at the 2′ position facilitates a β-elimination reaction, leading to the formation of a single-strand break in the DNA. [, , ]
Subsequent DNA replication across this unrepaired nick converts it into a double-strand break (DSB), which is a highly lethal form of DNA damage. [, , , ] These DSBs are primarily repaired through the homologous recombination (HR) pathway, requiring ATM kinase activation. [, , , , ] Cells deficient in HR components, such as ATM, Rad51, Xrcc3, and BRCA2, exhibit heightened sensitivity to CNDAC. [, , , ]
Besides DSB formation, CNDAC also induces G2/M cell cycle arrest by activating the Chk1-Cdc25C-Cdk1/cyclin B checkpoint pathway. [] This differs from other nucleoside agents like cytarabine and gemcitabine, which cause S-phase arrest. [] CNDAC-induced G2 arrest is also influenced by ATR and DNA-PK, two other major kinases involved in DNA damage response. []
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5